molecular formula C16H13NO2 B8680451 methyl 1-phenyl-1H-indole-3-carboxylate

methyl 1-phenyl-1H-indole-3-carboxylate

Cat. No.: B8680451
M. Wt: 251.28 g/mol
InChI Key: WVGAXYQYTMLRNQ-UHFFFAOYSA-N
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Description

Methyl 1-phenyl-1H-indole-3-carboxylate is an indole derivative featuring a phenyl group at the 1-position and a methyl ester moiety at the 3-position. Indole derivatives are widely studied due to their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science. The phenyl substituent introduces steric bulk and aromaticity, which can influence molecular packing, electronic properties, and reactivity. This compound has been utilized in studies on selective C-H functionalization, such as electrochemical oxidation-induced imidation at the C2 or C3 positions .

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 1-phenylindole-3-carboxylate

InChI

InChI=1S/C16H13NO2/c1-19-16(18)14-11-17(12-7-3-2-4-8-12)15-10-6-5-9-13(14)15/h2-11H,1H3

InChI Key

WVGAXYQYTMLRNQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences among methyl 1-phenyl-1H-indole-3-carboxylate and related compounds:

Compound Name 1-Position Substituent 3-Position Group Molecular Formula Molecular Weight Key Features
This compound Phenyl COOCH₃ C₁₆H₁₃NO₂ 251.28 Aromatic bulk, potential π-π stacking
Methyl 1-methyl-1H-indole-3-carboxylate Methyl COOCH₃ C₁₁H₁₁NO₂ 189.21 Planar structure, hydrogen bonding
Methyl 1-pentyl-1H-indole-3-carboxylate Pentyl COOCH₃ C₁₅H₁₉NO₂ 245.31 Enhanced lipophilicity, synthetic cannabinoid analog
Methyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate 5-Fluoropentyl COOCH₃ C₁₅H₁₈FNO₂ 263.31 Fluorine-induced polarity, bioactivity modulation
Methyl 1-[(4-chloro-3-methylphenoxy)acetyl]-1H-indole-3-carboxylate Phenoxyacetyl COOCH₃ C₁₉H₁₆ClNO₄ 373.79 Halogen and ether functionalities

Key Observations :

  • Lipophilicity : Alkyl chains (e.g., pentyl) enhance lipophilicity, making derivatives like methyl 1-pentyl-1H-indole-3-carboxylate more suitable for membrane permeability in biological systems.
  • Functional Group Diversity : Halogens (e.g., chlorine in ) and fluorinated chains (e.g., ) modulate electronic properties and metabolic stability.

Physical and Spectroscopic Properties

  • Melting Points :
    • Methyl 1-methyl-1H-indole-3-carboxylate: >200°C.
    • Methyl 1-pentyl-1H-indole-3-carboxylate: Crystalline solid stored at -20°C.
    • The phenyl derivative likely has a lower melting point due to disrupted crystal packing from aromatic bulk.
  • Spectroscopy :
    • ¹H-NMR : Methyl esters (COOCH₃) resonate at δ ~4.03 ppm, while aromatic protons (phenyl or indole) appear between δ 7.3–8.7 ppm.
    • IR : Ester carbonyl stretches at ~1704 cm⁻¹ (e.g., ).

Crystal Packing and Intermolecular Interactions

  • Methyl 1-Methyl-1H-Indole-3-Carboxylate : Forms planar sheets via C–H⋯O hydrogen bonds (e.g., C4–H4⋯O2, 3.505 Å) and weak C–H⋯π interactions.
  • This compound : Expected to exhibit π-π stacking between phenyl and indole rings, reducing reliance on hydrogen bonding.

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